(2-Chlorophenyl)diphenylmethanol
Overview
Description
. This compound is primarily used in scientific research and has shown potential in various applications, particularly in the study of calcium channels.
Mechanism of Action
Target of Action
The primary target of (2-Chlorophenyl)diphenylmethanol is the calcium ion (Ca2+) channel . Calcium channels play a crucial role in neuronal signaling and membrane transport .
Mode of Action
This compound acts as a weak blocker of the Ca2+ channel . It inhibits the slow afterhyperpolarization current (sI(AHP)) with an IC50 of 1-2 μM . This means it can prevent the flow of Ca2+ ions through the channel, thereby affecting the electrical activity of the cell.
Biochemical Pathways
By blocking the Ca2+ channel, this compound affects the neuronal signaling pathway . The inhibition of sI(AHP) can alter the firing properties of neurons and potentially influence synaptic plasticity .
Result of Action
The blockade of Ca2+ channels by this compound can lead to changes in neuronal excitability. Specifically, it can effectively block the slow afterhyperpolarization in cultured rat hippocampal pyramidal neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDK-4025 typically involves the reaction of 2-chlorobenzophenone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.
Reaction with 2-Chlorobenzophenone: The prepared Grignard reagent is then added to a solution of 2-chlorobenzophenone in anhydrous ether. The reaction mixture is stirred at room temperature, leading to the formation of MDK-4025.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain pure MDK-4025.
Industrial Production Methods
Industrial production of MDK-4025 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
MDK-4025 undergoes several types of chemical reactions, including:
Oxidation: MDK-4025 can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: MDK-4025 can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
MDK-4025 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on calcium channels in neurons, providing insights into neuronal signaling and function.
Medicine: Investigated for its potential therapeutic effects in conditions related to calcium channel dysfunction, such as epilepsy and chronic pain.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
MDK-4025 can be compared with other calcium channel inhibitors, such as:
Verapamil: A well-known calcium channel blocker used in the treatment of hypertension and cardiac arrhythmias.
Amlodipine: Another calcium channel blocker used to manage hypertension and angina.
Nifedipine: Used to treat hypertension and angina, similar to amlodipine.
Uniqueness of MDK-4025
Unlike the aforementioned compounds, MDK-4025 is primarily used in research settings rather than clinical applications. Its unique structure and specific inhibitory effects on high voltage-activated calcium currents make it a valuable tool for studying neuronal function and calcium channel physiology.
Similar Compounds
- Verapamil
- Amlodipine
- Nifedipine
- Diltiazem
- Nimodipine
These compounds share similar mechanisms of action but differ in their specific applications and effects on various calcium channel subtypes.
Properties
IUPAC Name |
(2-chlorophenyl)-diphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAHLGKTSPDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305489 | |
Record name | (2-Chlorophenyl)diphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66774-02-5 | |
Record name | (2-Chlorophenyl)diphenylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 66774-02-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chlorophenyl)diphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Chlorophenylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.